Human A₃ Receptor Binding Affinity: PSB-11 (Ki = 2.3 nM) Positioned Among Leading hA₃AR Antagonists
PSB-11 (R-1) binds to recombinant human A₃ adenosine receptors expressed in CHO or HEK cell membranes with a Ki of 2.3 nM, determined by displacement of [¹²⁵I]AB-MECA [1]. Cross-validation with the alternative radioligand [³H]NECA yielded a consistent Ki of 3.5 nM [2]. This places PSB-11 among the high-affinity hA₃AR antagonists: it is approximately 5.3-fold less potent than the trichlorophenyl analog PSB-10 (R-8, Ki = 0.433 nM vs [³H]NECA), approximately 3.5-fold less potent than MRS 1220 (Ki = 0.65 nM at hA₃), and approximately 1.7-fold more potent than VUF 5574 (Ki = 4.03 nM). Compared with MRS 1191 (Ki = 31.4 nM), PSB-11 exhibits approximately 14-fold greater hA₃ affinity. The S-enantiomer of PSB-11 (S-1) shows a Ki of 9.8 nM, demonstrating that the (R)-configuration is essential for optimal A₃ binding [3].
| Evidence Dimension | Binding affinity (Ki) at recombinant human adenosine A₃ receptor |
|---|---|
| Target Compound Data | Ki = 2.3 nM ([¹²⁵I]AB-MECA); Ki = 3.5 nM ([³H]NECA) |
| Comparator Or Baseline | PSB-10 (R-8): Ki = 0.433–0.997 nM; MRS 1220: Ki = 0.65 nM; VUF 5574: Ki = 4.03 nM; MRS 1191: Ki = 31.4 nM; S-1 enantiomer: Ki = 9.8 nM |
| Quantified Difference | 5.3-fold lower affinity vs PSB-10; 3.5-fold lower vs MRS 1220; 1.7-fold higher vs VUF 5574; 14-fold higher vs MRS 1191; 4.3-fold higher vs S-enantiomer |
| Conditions | Radioligand competition binding; recombinant hA₃AR in CHO or HEK cell membranes; [¹²⁵I]AB-MECA or [³H]NECA as radioligand |
Why This Matters
The 2.3 nM Ki provides sufficient affinity for use as a pharmacological tool and radioligand precursor without the extreme potency of PSB-10 that may complicate washout or equilibrium kinetics in functional assays.
- [1] Müller CE, Thorand M, Qurishi R, Diekmann M, Jacobson KA, Padgett WL, Daly JW. J Med Chem. 2002 Aug 1;45(16):3440-50. doi: 10.1021/jm011093d. PMID: 12139454. View Source
- [2] Ozola V, Thorand M, Diekmann M, Qurishi R, Schumacher B, Jacobson KA, Müller CE. Bioorg Med Chem. 2003 Feb 6;11(3):347-56. Table 3. PMID: 12517430. View Source
- [3] Ozola V, Thorand M, Diekmann M, Qurishi R, Schumacher B, Jacobson KA, Müller CE. Bioorg Med Chem. 2003 Feb 6;11(3):347-56. Table 3: Ki values for R-1 (PSB-11), S-1, and R-8 (PSB-10). PMID: 12517430. View Source
